![molecular formula C14H14F6N2O B6362101 1-[3,5-Bis(trifluoromethyl)benzoyl]-1,4-diazepane CAS No. 1240573-62-9](/img/structure/B6362101.png)

1-[3,5-Bis(trifluoromethyl)benzoyl]-1,4-diazepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

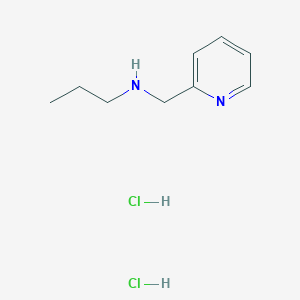

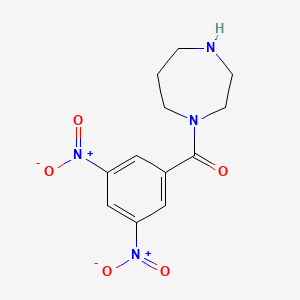

The compound “1-[3,5-Bis(trifluoromethyl)benzoyl]-1,4-diazepane” seems to be a complex organic molecule. It likely contains a diazepane ring, which is a seven-membered ring with two nitrogen atoms, and a benzoyl group, which is a benzene ring attached to a carbonyl group . The benzoyl group is further substituted with two trifluoromethyl groups, which are carbon atoms bonded to three fluorine atoms .

Aplicaciones Científicas De Investigación

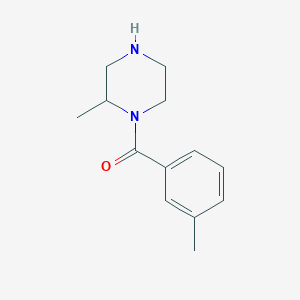

Drug Development

The trifluoromethyl group, which is present in “1-[3,5-Bis(trifluoromethyl)benzoyl]-1,4-diazepane”, is a common feature in many FDA-approved drugs . This group contributes to the pharmacological activities of these drugs .

Production of Selinexor

This compound plays a role in the production of Selinexor, a cancer drug . The process begins with 3,5-bis(trifluoromethyl)benzonitrile, which is then converted into 3,5-bis(trifluoromethyl)benzamide .

Derivatization Reagent

“1-[3,5-Bis(trifluoromethyl)benzoyl]-1,4-diazepane” can be used as a derivatization reagent in the detection of uracil in DNA by GC and negative chemical ionization mass spectrometry .

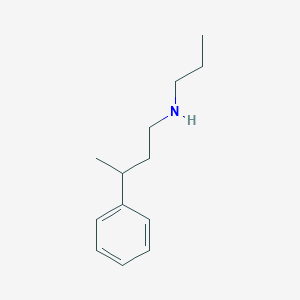

Enantioselective Synthesis

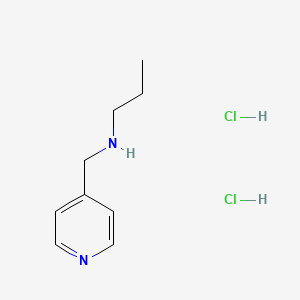

This compound can be used in the enantioselective synthesis of non-peptidic neurokinin NK1 receptor antagonist, L-733,060 .

Synthesis of Diaminobenzene Derivatives

“1-[3,5-Bis(trifluoromethyl)benzoyl]-1,4-diazepane” can be used in the synthesis of diaminobenzene derivatives . These derivatives have numerous applications, including the formation of arylbenzimidazoles, benzotriazolium salts, and biologically active compounds .

Production of Enantiomerically Enriched Intermediates

This compound can be used in the high-efficient production of enantiomerically enriched intermediates by whole-cell biocatalyst .

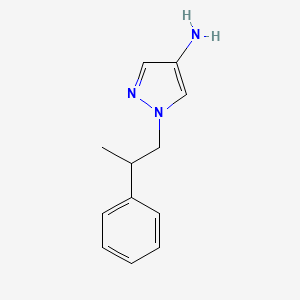

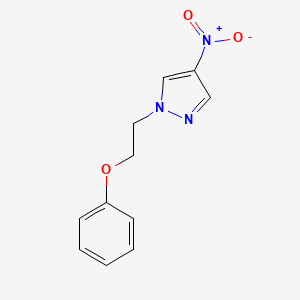

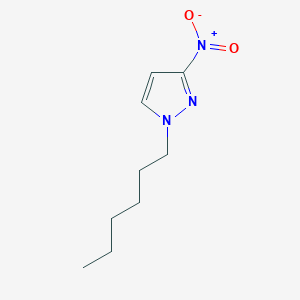

Synthesis of Pyrazole Derivatives

“1-[3,5-Bis(trifluoromethyl)benzoyl]-1,4-diazepane” can be used in the synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives . These derivatives are potent growth inhibitors of drug-resistant bacteria .

Antibacterial Applications

The synthesized pyrazole derivatives from “1-[3,5-Bis(trifluoromethyl)benzoyl]-1,4-diazepane” are potent growth inhibitors of planktonic Gram-positive bacteria . They are also effective against MRSA persisters .

Mecanismo De Acción

Target of Action

It is known that this compound is used in the synthesis of neurokinin antagonists . Neurokinins are a family of neuropeptides, including substance P, neurokinin A, and neurokinin B, which are involved in a variety of physiological processes, such as pain perception and inflammatory responses.

Mode of Action

Given its use in the synthesis of neurokinin antagonists , it can be inferred that it may interact with neurokinin receptors, potentially inhibiting their activity and thus modulating the physiological processes they are involved in.

Propiedades

IUPAC Name |

[3,5-bis(trifluoromethyl)phenyl]-(1,4-diazepan-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F6N2O/c15-13(16,17)10-6-9(7-11(8-10)14(18,19)20)12(23)22-4-1-2-21-3-5-22/h6-8,21H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXHKOFPMZMJOAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F6N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3,5-Bis(trifluoromethyl)benzoyl]-1,4-diazepane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-Fluorophenoxy)ethyl]-4-nitro-1H-pyrazole](/img/structure/B6362030.png)

![N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline dihydrochloride](/img/structure/B6362033.png)

amine hydrochloride](/img/structure/B6362059.png)

![3,5-Dibromo-1-[(3,5-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362080.png)

![1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-2-methylpiperazine](/img/structure/B6362085.png)

![1-[(3,5-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6362093.png)